molecular formula C9H8N2O2 B183399 3-hydroxy-2-methylquinazolin-4(3H)-one CAS No. 1010-70-4

3-hydroxy-2-methylquinazolin-4(3H)-one

Cat. No. B183399
CAS RN: 1010-70-4
M. Wt: 176.17 g/mol
InChI Key: SVWRTXYWBOQPGD-UHFFFAOYSA-N
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Description

The compound “3-hydroxy-2-methylquinazolin-4(3H)-one” is a chemical compound, but there is limited information available about it .

Scientific Research Applications

  • Corrosion Inhibitors : Schiff bases of quinazolinone derivatives, including those related to 3-hydroxy-2-methylquinazolin-4(3H)-one, have been identified as highly efficient inhibitors of mild steel corrosion in acidic environments, demonstrating inhibition efficiencies of up to 96% (Jamil et al., 2018); (Errahmany et al., 2020).

  • Anti-Inflammatory and Antimicrobial Activities : Novel derivatives of 2-methylquinazolin-4(3H)-one, bearing urea, thiourea, and sulphonamide functionalities, have shown promising anti-inflammatory and antimicrobial activities, with some compounds exhibiting up to 84% TNF-α and 92% IL-6 inhibitory activity at specific concentrations (Keche & Kamble, 2014).

  • Anti-Tuberculosis Agents : A series of novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds has shown potent anti-tuberculosis activity, with some analogs being as effective as standard anti-tuberculosis drugs (Panneerselvam et al., 2016).

  • DNA Repair Enzyme Inhibitors : Quinazolinone inhibitors have been studied for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which is significant in the context of enhancing the effectiveness of cancer therapies (Griffin et al., 1998).

  • Analgesic and Anti-Inflammatory Properties : New 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives have been synthesized and exhibited moderate anti-inflammatory and analgesic activities, with specific metal complexes enhancing these effects (Hunoor et al., 2010).

  • Anticancer Agents : Certain quinazolinone derivatives, including those related to 3-hydroxy-2-methylquinazolin-4(3H)-one, have shown potential as anticancer agents, exhibiting high antiproliferative activity against various human tumor cell lines (Cui et al., 2017).

  • Antidiabetic Agents : New hybrids of 4-thiazolidinone and 4(3H)-quinazolinone have been evaluated for their antidiabetic activity, showing significant effects in diabetic rats and suggesting potential as a platform for future antidiabetic drugs (Jangam & Wankhede, 2019).

  • Fluorescence Chemosensor : A novel aluminum ion fluorescence chemosensor based on a quinazolinone derivative has been designed, showing high selectivity and sensitivity for aluminum ions in aqueous media (Liu et al., 2013).

  • Antioxidant Studies : Quinazolinone derivatives have been synthesized and tested as antioxidants, demonstrating significant scavenging capacity against radicals, comparable or even superior to common antioxidants (Al-azawi, 2016).

properties

IUPAC Name

3-hydroxy-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-8-5-3-2-4-7(8)9(12)11(6)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWRTXYWBOQPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325950
Record name 3-hydroxy-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-methylquinazolin-4(3H)-one

CAS RN

1010-70-4
Record name NSC522098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Arsanious, S Darwish, M Mohram - Egyptian Journal of …, 2019 - journals.ekb.eg
A series of new compounds characterized by presence of quinazoline scaffold and phosphorothioate moiety in their molecular structure, was prepared through reacting Japanese …
Number of citations: 1 journals.ekb.eg
L Englert, K Silber, H Steuber, S Brass… - ChemMedChem …, 2010 - Wiley Online Library
Fragment‐based drug discovery has gained a foothold in today's lead identification processes. We present the application of in silico fragment‐based screening for the discovery of …
G Shen - 2022 - scholarworks.calstate.edu
Organic molecular crystals (OMCs) have displayed a potential for being a new semiconductor material because they are inexpensive and their electronic properties are flexible in design…
Number of citations: 0 scholarworks.calstate.edu
DS Reddy, G Shailaja, PP Reddy… - Synthetic …, 1996 - Taylor & Francis
Cyclic hydroxamic acids 3 and 4 are the unexpected products in the reaction of 0-(2-aminobenzoyl) hydroxylamine 1 and orthoesters, acid chlorides, ethyl chloroformate. …
Number of citations: 4 www.tandfonline.com

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